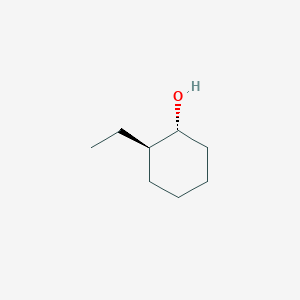

trans-2-Ethyl-cyclohexanol

描述

Significance of Alicyclic Alcohols in Synthetic Chemistry

Alicyclic alcohols, such as cyclohexanols, are prized in synthetic chemistry for their role as versatile precursors. acs.org The hydroxyl group can be readily transformed into a variety of other functional groups, including ketones, esters, and ethers, opening up a plethora of synthetic pathways. For instance, oxidation of a secondary cyclohexanol (B46403) yields the corresponding cyclohexanone (B45756), a key intermediate in many industrial processes. Furthermore, the stereochemistry of the hydroxyl group can direct subsequent reactions, allowing for the controlled synthesis of specific stereoisomers. ontosight.ai The ability to construct complex three-dimensional structures with high precision is a cornerstone of modern synthetic chemistry, and alicyclic alcohols are indispensable tools in this endeavor. acs.org

Stereochemical Considerations in Substituted Cyclohexanols

The cyclohexane (B81311) ring can adopt various conformations, with the chair conformation being the most stable. In substituted cyclohexanols, the substituents can occupy either axial or equatorial positions, leading to the possibility of stereoisomerism. The relative orientation of these substituents significantly influences the molecule's physical and chemical properties. acs.org In the case of 2-substituted cyclohexanols, such as 2-ethylcyclohexanol, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). vulcanchem.com This stereochemical relationship is crucial as it dictates how the molecule interacts with other molecules, a factor of paramount importance in fields like medicinal chemistry and materials science. wikipedia.org The ability to selectively synthesize a specific stereoisomer is a significant challenge and a major focus of research in organic synthesis. acs.org

Overview of Research Trajectories for trans-2-Ethyl-cyclohexanol

trans-2-Ethyl-cyclohexanol, with its defined stereochemistry, has been a subject of interest in various research areas. A common synthetic route to this compound involves the catalytic hydrogenation of trans-2-ethyl-cyclohexanone. vulcanchem.com Research has also focused on its synthesis from 1,2-epoxycyclohexane and ethylamine. cdnsciencepub.com The stereoselective synthesis of trans-2-ethyl-cyclohexanol and its derivatives is an active area of investigation, with an emphasis on controlling the stereochemical outcome of reactions. cdnsciencepub.com Furthermore, this compound serves as a model system for studying the influence of stereochemistry on reaction mechanisms and physical properties. Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for the characterization and elucidation of the three-dimensional structure of trans-2-ethyl-cyclohexanol and its reaction products. nih.govnih.govnist.gov

Structure

3D Structure

属性

CAS 编号 |

4276-43-1 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC 名称 |

(1R,2R)-2-ethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |

InChI 键 |

CFYUBZHJDXXXQE-HTQZYQBOSA-N |

手性 SMILES |

CC[C@@H]1CCCC[C@H]1O |

规范 SMILES |

CCC1CCCCC1O |

产品来源 |

United States |

Advanced Synthetic Methodologies for Trans 2 Ethyl Cyclohexanol and Its Stereoisomers

Stereoselective Synthesis Approaches

The synthesis of stereochemically defined 2-ethyl-cyclohexanol isomers hinges on the ability to control the spatial arrangement of the ethyl and hydroxyl groups on the cyclohexane (B81311) ring. This is achieved through stereoselective synthesis, which can be broadly categorized into enantioselective and diastereoselective methods.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a preponderance of one enantiomer of a chiral molecule from a prochiral or racemic precursor. For 2-ethyl-cyclohexanol, this involves the generation of specific enantiomers, such as (1R,2R)-2-ethyl-cyclohexanol or (1S,2S)-2-ethyl-cyclohexanol for the cis isomer, and (1R,2S)-2-ethyl-cyclohexanol or (1S,2R)-2-ethyl-cyclohexanol for the trans isomer.

The enantioselective reduction of the prochiral ketone, 2-ethylcyclohexanone (B1346015), is a direct and widely studied approach to access chiral 2-ethyl-cyclohexanol. This transformation is typically accomplished using chiral reducing agents or catalytic systems.

Stoichiometric chiral reducing agents, such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) modified with chiral ligands, have been effectively used. For instance, LAH modified with chiral amino alcohols or diamines can achieve high enantioselectivity. Another class of effective reagents is chirally modified borohydrides, including those derived from amino acids or chiral alkenes through diastereoselective hydroboration. A prominent example is the use of B-chlorodiisopinocampheylborane (DIP-Chloride), derived from α-pinene, which is particularly effective for the reduction of dialkyl ketones.

| Chiral Reducing Agent | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| (S)-BINAL-H | 2-Arylcyclohexanone | (S)-Alcohol | >95% |

| (R)-BINAL-H | 2-Arylcyclohexanone | (R)-Alcohol | >95% |

| (-)-DIP-Chloride | 2-Alkylcyclohexanone | (S)-Alcohol | High |

| (+)-DIP-Chloride | 2-Alkylcyclohexanone | (R)-Alcohol | High |

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) represent more atom-economical and scalable methods for the enantioselective reduction of 2-ethylcyclohexanone. These methods utilize a chiral catalyst to transfer hydrogen from H₂ gas or a hydrogen donor, respectively, to the ketone.

Ruthenium(II) complexes, particularly those of the Noyori-Ikariya type, are highly effective for the ATH of a wide array of ketones. These reactions often employ a mixture of formic acid and triethylamine (B128534) or isopropanol (B130326) as the hydrogen source. For instance, a (R,R)-Teth-TsDPEN-Ru(II) complex can catalyze the reduction of β-ketoaldehydes with excellent enantioselectivity. Similarly, iridium-catalyzed asymmetric hydrogenation has been developed, offering high yields and enantioselectivities for various substrates. In some systems, the choice of solvent can even invert the stereochemical outcome, providing access to both enantiomers of the product from the same catalyst.

| Catalyst System | Hydrogen Source | Substrate Type | Enantiomeric Excess (ee) |

| Ru(II)-TsDPEN | HCOOH/NEt₃ | Aromatic/Aliphatic Ketones | Up to >99% |

| Ir-Catalyst | H₂ | Quinoxaline derivatives | Up to 98% |

| Rh-Bisphosphine | H₂ | Unsaturated Morpholines | Up to 99% |

An alternative strategy to access chiral 2-ethyl-cyclohexanols involves the asymmetric dihydroxylation of an alkene precursor, such as 1-ethylcyclohexene (B74122). The Sharpless asymmetric dihydroxylation is a powerful and reliable method for this transformation. researchgate.netnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to produce a vicinal diol with high enantioselectivity. researchgate.net

Commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide predictable stereochemical outcomes, affording the corresponding diols. researchgate.net For 1-ethylcyclohexene, this would yield chiral 1-ethylcyclohexane-1,2-diol. Subsequent selective deoxygenation of the tertiary alcohol would then lead to the desired chiral 2-ethyl-cyclohexanol. While this approach is less direct, it offers a distinct pathway to stereochemically pure products.

The hydroboration-oxidation of 1-ethylcyclohexene is a classic and highly effective method for the synthesis of trans-2-ethylcyclohexanol. beilstein-journals.org This two-step reaction proceeds with both high regioselectivity (anti-Markovnikov addition) and high stereospecificity (syn-addition). beilstein-journals.orgnih.gov

In the first step, borane (B79455) (BH₃) adds across the double bond of 1-ethylcyclohexene. The boron atom adds to the less substituted carbon (C2), and a hydrogen atom adds to the more substituted carbon (C1), both from the same face of the double bond. nih.gov This results in the formation of a trialkylborane intermediate. In the second step, oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. beilstein-journals.org This syn-addition of the hydroborane followed by retention of configuration during oxidation leads exclusively to the trans product. When starting with the achiral alkene, a racemic mixture of (1R,2S)-2-ethylcyclohexanol and (1S,2R)-2-ethylcyclohexanol is obtained. beilstein-journals.org

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to favor the formation of one diastereomer over others. In the context of 2-ethyl-cyclohexanol, this typically involves the reduction of 2-ethylcyclohexanone to selectively form either the trans or cis isomer.

The reduction of 2-ethylcyclohexanone with common hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) generally leads to a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the steric hindrance of the reducing agent and the substrate. Bulky hydride reagents tend to favor equatorial attack on the carbonyl group, leading to the formation of the cis alcohol. Conversely, smaller hydride reagents can undergo axial attack, which, after conformational flipping, results in the trans alcohol.

A highly effective method for the diastereoselective synthesis of trans-2-ethylcyclohexanol is the aforementioned hydroboration-oxidation of 1-ethylcyclohexene. The concerted syn-addition mechanism inherently leads to the trans relationship between the newly introduced hydrogen and hydroxyl groups.

Furthermore, substrate-controlled diastereoselective reductions can be employed. If a chiral center is already present in the molecule, it can direct the stereochemical outcome of a subsequent reaction. For instance, the reduction of a cyclohexanone (B45756) with a pre-existing chiral center at the 2-position can be highly diastereoselective, with the incoming hydride attacking from the less sterically hindered face, as predicted by models such as the Felkin-Anh model.

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis for producing stereochemically pure compounds. These approaches utilize enzymes or whole microbial cells to catalyze reactions with high selectivity and under mild conditions.

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymes, particularly lipases, are highly efficient catalysts for the kinetic resolution of alcohols. nih.gov

In a typical lipase-catalyzed kinetic resolution of racemic 2-ethyl-cyclohexanol, an acyl donor such as vinyl acetate (B1210297) is used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. The acylated ester and the unreacted alcohol can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

For example, the hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate using Pseudomonas cepacia lipase (B570770) has been demonstrated on a multigram scale, indicating the feasibility of this method for related cyclohexanol (B46403) derivatives. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Product(s) | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CAL-B) | (±)-1-Phenylethanol | Vinyl acetate | (R)-1-Phenylethyl acetate & (S)-1-Phenylethanol | >99% for both |

| Pseudomonas cepacia Lipase (PCL) | (±)-trans-2-Azidocyclohexanol | Isopropenyl acetate | (R)-acetate & (S)-alcohol | High |

| Candida rugosa Lipase (CRL) | (±)-2-Octanol | Acetic anhydride | (R)-2-Octyl acetate & (S)-2-Octanol | >95% |

Note: This table provides examples of lipase-catalyzed kinetic resolutions of secondary alcohols to illustrate the general applicability of the method.

Whole-cell biotransformations utilize intact microbial cells as catalysts. This approach can be advantageous as it eliminates the need for enzyme purification and can provide in-situ cofactor regeneration. Microorganisms possess a vast array of oxidoreductases that can catalyze the stereospecific reduction of ketones to alcohols.

For the stereospecific production of trans-2-ethyl-cyclohexanol, a strategy would involve screening various yeast, bacteria, and fungi for their ability to reduce 2-ethylcyclohexanone with high diastereoselectivity and enantioselectivity. For instance, some microorganisms are known to degrade plasticizers, producing metabolites like 2-ethylhexanol, which indicates the presence of metabolic pathways that could potentially be harnessed for the synthesis of related cyclohexanols. youtube.com The reduction of racemic β-ketonitriles by the fungus Mortierella isabellina demonstrates the potential of whole-cell systems to afford diastereomerically and enantiomerically enriched products. wikipedia.org

While naturally occurring enzymes can exhibit remarkable selectivity, they may not be optimal for non-natural substrates or industrial process conditions. Directed evolution and enzyme engineering are powerful techniques used to improve enzyme properties such as activity, stability, and selectivity. youtube.com

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify variants with improved properties. This iterative process can lead to enzymes with significantly enhanced selectivity for a target reaction, such as the stereospecific reduction of 2-ethylcyclohexanone to this compound. youtube.com

Rational enzyme engineering, on the other hand, involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. By modifying amino acid residues in the active site, the substrate binding pocket can be reshaped to favor the binding of one enantiomer over the other or to steer the reaction towards the desired diastereomer.

Conventional Synthetic Routes and Optimization

Conventional methods for synthesizing 2-ethyl-cyclohexanol often involve foundational organic reactions that can be optimized for yield and stereoselectivity.

Grignard Addition Reactions to Cyclohexene (B86901) Oxide

The reaction of an ethyl Grignard reagent (ethylmagnesium halide) with cyclohexene oxide is a primary method for introducing the ethyl group to the cyclohexane ring. This reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the epoxide carbons.

The stereochemical outcome of this ring-opening reaction is predominantly trans. The attack of the Grignard reagent typically occurs from the side opposite to the epoxide oxygen, leading to an inversion of configuration at the reaction center. This results in the formation of this compound. orgsyn.org However, the presence of Lewis acids, which can be inherent in Grignard reagents (e.g., MgBr₂), can sometimes lead to rearrangement of the epoxide to cyclopentanecarboxaldehyde, which can then react with the Grignard reagent to form a secondary alcohol. stackexchange.com

The choice of the halide in the Grignard reagent can influence the diastereoselectivity of the reaction. For instance, alkylmagnesium iodides have been shown to exhibit higher diastereoselectivity in certain reactions compared to their chloride or bromide counterparts, which is attributed to the ability of the iodide-bound magnesium to form more Lewis acidic chelates. joaquinbarroso.com

Table 1: Influence of Grignard Reagent on Diastereoselectivity

| Grignard Reagent | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|

| Ethylmagnesium Bromide | Predominantly trans | orgsyn.org |

Reductions of 2-Ethylcyclohexanone

The reduction of 2-ethylcyclohexanone presents another key route to 2-ethyl-cyclohexanol. The stereochemical outcome of this reduction is highly dependent on the reducing agent used and the reaction conditions.

Catalytic Hydrogenation: This method often leads to a mixture of cis and trans isomers. The ratio of the products can be influenced by the catalyst, solvent, and reaction temperature.

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. The stereoselectivity is governed by the steric hindrance of the ethyl group. Attack of the hydride from the less hindered axial position leads to the equatorial (trans) alcohol, while attack from the more hindered equatorial position yields the axial (cis) alcohol. Generally, smaller reducing agents favor the formation of the more stable equatorial alcohol.

Biocatalytic Reductions: The use of microorganisms, such as Saccharomyces cerevisiae (baker's yeast), can offer high stereoselectivity in the reduction of 2-substituted cyclohexanones. nih.govsphinxsai.com These biocatalytic methods can produce specific enantiomers of the resulting alcohol with high purity. nih.gov

Table 2: Stereoselectivity in the Reduction of 2-Ethylcyclohexanone

| Reducing Agent/Method | Major Product | Notes | Reference |

|---|---|---|---|

| Sodium Borohydride | This compound | Favors the thermodynamically more stable product. | youtube.com |

| Lithium Aluminum Hydride | Mixture of isomers | Less selective than NaBH₄. | researchgate.net |

Dehydration and Subsequent Functionalization

The dehydration of 2-ethyl-cyclohexanol, typically acid-catalyzed, leads to the formation of a mixture of alkenes, primarily 1-ethylcyclohexene and 3-ethylcyclohexene. upenn.eduyoutube.com This elimination reaction proceeds through an E1 mechanism involving a carbocation intermediate. The subsequent functionalization of these alkenes can be a multi-step route back to a substituted cyclohexanol. For instance, hydroboration-oxidation of the resulting alkenes can reintroduce a hydroxyl group with anti-Markovnikov regioselectivity and syn-stereochemistry.

Derivatization and Functionalization Strategies

Further chemical transformations of 2-ethyl-cyclohexanol can lead to a variety of functionalized cyclohexane derivatives.

Oxidation Reactions to Cyclohexanone Derivatives

The oxidation of 2-ethyl-cyclohexanol yields 2-ethylcyclohexanone. solubilityofthings.com This transformation is a key step in many synthetic sequences. Common oxidizing agents include:

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone). These are effective but raise environmental concerns.

Hypochlorite (B82951) solutions: Sodium hypochlorite (bleach) in the presence of a catalyst offers a greener alternative.

Biocatalytic oxidation: Enzymes or microorganisms can also be employed for this oxidation, sometimes with high selectivity. ncert.nic.in

The choice of oxidant depends on the desired scale, cost, and environmental considerations.

Esterification and Etherification Reactions

The hydroxyl group of 2-ethyl-cyclohexanol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. chemicalbook.com This reaction is often catalyzed by an acid. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other methods. The kinetics of the esterification of 2-ethylhexanol with acetic acid have been studied using solid acid catalysts like Amberlyst 36. dergipark.org.tr

Conversion to Amines (e.g., trans-2-aminocyclohexanol)

The direct conversion of an alcohol to an amine is not a standard one-step process. However, this compound can be effectively converted into its corresponding amine, trans-2-ethyl-1-aminocyclohexane, through a two-step synthetic sequence known as reductive amination. libretexts.orgyoutube.com This widely used method first involves the oxidation of the alcohol to a ketone, followed by the reaction of the ketone with an amine and a reducing agent.

Oxidation: The secondary alcohol, this compound, is oxidized to the corresponding ketone, 2-ethylcyclohexanone. sigmaaldrich.comnih.gov

Reductive Amination: The resulting 2-ethylcyclohexanone undergoes a reaction with ammonia (B1221849) (or a primary/secondary amine) to form an imine intermediate. This intermediate is then reduced in situ to yield the target amine, trans-2-ethyl-1-aminocyclohexane. libretexts.orgyoutube.comyoutube.com

Step 1: Oxidation of this compound

The initial and crucial step is the oxidation of the hydroxyl group. Various reagents can accomplish this transformation, with the choice often depending on the desired scale and selectivity.

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Chromic Acid (H₂CrO₄) | Jones' reagent (CrO₃, H₂SO₄, acetone) | 2-Ethylcyclohexanone | Strong oxidant, effective but generates chromium waste. |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent | 2-Ethylcyclohexanone | Milder, often stops at the ketone stage without over-oxidation. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 2-Ethylcyclohexanone | Mild conditions, avoids heavy metals. |

Step 2: Reductive Amination of 2-Ethylcyclohexanone

Once 2-ethylcyclohexanone is synthesized, it can be converted to the amine. The process begins with the nucleophilic attack of an amine (e.g., ammonia for a primary amine) on the carbonyl carbon, forming an imine, which is then reduced. libretexts.org

| Reducing Agent | Amine Source | Typical Conditions | Final Product |

| Sodium cyanoborohydride (NaBH₃CN) | Ammonia (NH₃) | Methanolic solution, mild acid catalyst | trans-2-Ethyl-1-aminocyclohexane |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Ammonia (NH₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | trans-2-Ethyl-1-aminocyclohexane |

| H₂/Catalyst | Ammonia (NH₃) | Nickel or Palladium catalyst, high pressure | trans-2-Ethyl-1-aminocyclohexane |

This two-step sequence provides a reliable and versatile methodology for synthesizing amines from alcohol precursors like this compound. While direct synthesis of trans-2-aminocyclohexanol often starts from different precursors like cyclohexene oxide, the reductive amination of the corresponding ketone is a cornerstone of amine synthesis. ontosight.ai

Other Functional Group Transformations

Beyond amination, the hydroxyl group of this compound is a versatile handle for accessing a range of other functional groups.

Oxidation to Ketones As detailed in the amination pathway, the most direct transformation of this compound is its oxidation to 2-ethylcyclohexanone. sigmaaldrich.com This reaction is fundamental, converting the secondary alcohol into a carbonyl compound, which is a versatile intermediate for numerous other reactions, including aldol (B89426) condensations and Grignard additions.

Esterification The reaction of this compound with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst yields an ester. This process, known as Fischer esterification when reacting with a carboxylic acid, is a reversible reaction. usu.ac.id

Reaction: this compound + R-COOH ⇌ trans-2-Ethylcyclohexyl-R-carboxylate + H₂O

Catalysts: Strong acids like sulfuric acid (H₂SO₄) or heterogeneous catalysts like Amberlyst resins are commonly used. dergipark.org.tr

Applications: Esters derived from related alcohols like 2-ethylhexanol are widely used as solvents, plasticizers, and in fragrances. dergipark.org.trcore.ac.uk For example, the esterification of 2-ethylhexanol with acetic acid produces 2-ethylhexyl acetate, a high-boiling point solvent. dergipark.org.tr

Dehydration to Alkenes Acid-catalyzed dehydration of this compound results in the elimination of water and the formation of a carbon-carbon double bond, yielding alkene products. youtube.com Due to the structure of the starting material, a mixture of regioisomers is possible, primarily 1-ethylcyclohexene and 3-ethylcyclohexene, with the more substituted alkene (1-ethylcyclohexene) generally being the major product according to Zaitsev's rule.

| Reagent | Conditions | Major Product | Minor Product |

| Sulfuric Acid (H₂SO₄) | Heat | 1-Ethylcyclohexene | 3-Ethylcyclohexene |

| Phosphoric Acid (H₃PO₄) | Heat | 1-Ethylcyclohexene | 3-Ethylcyclohexene |

The reaction proceeds via an E1 mechanism, involving the formation of a secondary carbocation intermediate which can then lose a proton from an adjacent carbon to form the alkene. youtube.com

Ether Formation The hydroxyl group can also be converted into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. A more advanced method involves using photochemistry to generate a strained trans-cyclohexene intermediate, which can then be trapped by an alcohol to form an ether. nih.gov This particular method highlights contra-thermodynamic protection of alcohols. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the molecular structure, dynamics, and environment of a sample. For trans-2-Ethyl-cyclohexanol, NMR is instrumental in confirming the relative stereochemistry of the ethyl and hydroxyl groups and in understanding the conformational equilibrium of the cyclohexane (B81311) ring.

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. libretexts.org This principle is fundamental in determining the stereochemistry and conformational preferences of substituted cyclohexanes. libretexts.orgresearchgate.net In this compound, the cyclohexane ring can exist in two primary chair conformations: one where the ethyl and hydroxyl groups are both in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial).

The coupling constant between the proton on C1 (attached to the hydroxyl group) and the proton on C2 (attached to the ethyl group) is particularly informative. In the diequatorial conformer, the relationship between these two protons is gauche, corresponding to a dihedral angle of approximately 60° and a small coupling constant. Conversely, in the diaxial conformer, these protons are anti-periplanar, with a dihedral angle of about 180°, resulting in a large coupling constant (typically 10-13 Hz). iastate.edu By analyzing the observed coupling constants in the ¹H NMR spectrum, the relative populations of the diequatorial and diaxial conformers can be determined, providing insight into the conformational equilibrium. rsc.org

Table 1: Representative ¹H NMR Coupling Constants for Cyclohexane Derivatives

| Interaction Type | Dihedral Angle (φ) | Typical Coupling Constant (J) in Hz |

|---|---|---|

| Axial-Axial | ~180° | 10 - 13 |

| Axial-Equatorial | ~60° | 2 - 5 |

This table provides generalized values. Actual coupling constants can be influenced by substituent electronegativity and other factors. slideshare.net

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the spatial proximity of protons within a molecule. nih.govbbhegdecollege.com These experiments detect through-space interactions, rather than through-bond couplings.

For this compound, a NOESY or ROESY spectrum can definitively confirm the trans relative stereochemistry. In the diequatorial conformer, a cross-peak would be expected between the axial proton on C1 and the axial proton on C3 and C5, as they are in close spatial proximity. Similarly, the axial proton on C2 would show correlations to the axial protons on C4 and C6. The absence of significant NOE/ROE signals between the protons on C1 and C2 would further support the trans configuration, as these protons are relatively far apart in both the diequatorial and diaxial conformations. The interpretation of these spectra allows for the construction of a three-dimensional model of the molecule's preferred conformation in solution. acs.org

While the aforementioned NMR techniques can establish the relative stereochemistry of this compound, they cannot determine its absolute configuration (i.e., distinguish between the (1R,2R) and (1S,2S) enantiomers). To achieve this, chiral auxiliary-based NMR methods are employed. nih.govacs.orgfigshare.comresearchgate.net This involves reacting the chiral alcohol with a chiral derivatizing agent (a chiral auxiliary) to form two diastereomers. acs.org

The NMR spectra of these diastereomers will be different, and the differences in chemical shifts (Δδ) can be correlated to the absolute configuration of the original alcohol. nih.govacs.orgfigshare.comresearchgate.net For instance, esterification of this compound with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), produces diastereomeric esters. The distinct magnetic environments created by the chiral auxiliary cause differential shielding of the protons in the this compound moiety, allowing for the assignment of the absolute configuration. researchgate.net Other chiral auxiliaries, such as trans-(+)- and (-)-2-phenyl-1-cyclohexanol, have also been shown to be effective for this purpose. nih.govacs.orgfigshare.comresearchgate.net

The conformational equilibrium of this compound can be influenced by the solvent. cdnsciencepub.comtsukuba.ac.jp In non-polar solvents, intramolecular interactions and steric effects are the primary determinants of the preferred conformation. However, in polar or hydrogen-bonding solvents, intermolecular interactions between the solute and solvent molecules can play a significant role. cdnsciencepub.comresearchgate.net

For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor. In protic solvents, hydrogen bonding to the hydroxyl group can alter the effective size and electronic nature of this substituent, thereby shifting the conformational equilibrium between the diequatorial and diaxial forms. tsukuba.ac.jp Variable temperature NMR studies in different solvents can be used to quantify these solvent effects on the conformational free energy difference (ΔG°). rsc.orgresearchgate.netpsu.edu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of this compound provides a characteristic fingerprint, allowing for the identification of its key functional groups.

The most prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.org The broadening of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration typically appears in the 1050-1200 cm⁻¹ region. acs.org The spectrum also displays C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane ring and the ethyl group in the 2850-3000 cm⁻¹ range. acs.org The specific frequencies and shapes of these bands can be influenced by the molecule's conformation and hydrogen bonding state. researchgate.netresearchgate.net Detailed analysis, often supported by computational calculations, can help assign the observed bands to specific vibrational modes of the trans diequatorial and diaxial conformers. scienceasia.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching (Hydrogen-bonded) | 3200 - 3600 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. nsf.govlibretexts.org

The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (C₈H₁₆O = 128.21 g/mol ). nih.gov Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 110. Another significant fragmentation involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, the loss of the ethyl group (C₂H₅) would result in a fragment at m/z 99. Alpha-cleavage between C1 and C2 can also occur. The analysis of these fragmentation patterns, including the relative abundances of the fragment ions, provides valuable information for confirming the structure of the molecule. cdnsciencepub.com

Table 3: Common Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 128 | [M]⁺ (Molecular Ion) |

| 110 | [M - H₂O]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 81 | [C₆H₉]⁺ |

X-ray Crystallography of this compound Derivatives

Derivatization of the hydroxyl group is a common strategy to obtain crystals suitable for X-ray analysis. These derivatives lock the molecule into specific conformations, facilitating the growth of high-quality single crystals. Research on related cyclohexanol (B46403) derivatives demonstrates the power of this method. For instance, the relative configurations of diastereomeric compounds like trans-4-dibenzylamino-1-trifluoromethylcyclohexanol have been unambiguously confirmed through X-ray crystallography. rsc.org In such cases, the analysis reveals the spatial arrangement of the substituents on the cyclohexane ring, confirming, for example, a trans-diaxial or trans-diequatorial relationship. rsc.org

In another example, the structure of a lactone formed during the synthesis of chiral cyclopentene (B43876) derivatives, which involves cyclohexanol-like precursors, was confirmed by X-ray crystallography. google.com Similarly, the absolute configuration of adducts formed in reactions using trans-2-tritylcyclohexanol as a chiral auxiliary has been unequivocally assigned using X-ray data of the resulting derivatives. researchgate.net These studies underscore the necessity of crystallographic analysis for the structural elucidation of complex stereoisomers.

The data obtained from these analyses, such as the crystal system and space group, provide fundamental information about the packing of molecules in the solid state. For metal complexes involving ligands derived from trans-aminocyclohexanol, powder X-ray diffraction has suggested a monoclinic crystal system. researchgate.net

Table 1: Representative X-ray Crystallographic Data for Cyclohexanol Derivatives

| Derivative | Purpose of Study | Key Findings | Crystal System | Ref. |

|---|---|---|---|---|

| trans-4-Dibenzylamino-1-trifluoromethylcyclohexanol | Confirmation of relative stereochemistry | Confirmed the trans configuration of the amino and trifluoromethyl groups. | Not Specified | rsc.org |

| trans-2-Tritylcyclohexanol Adducts | Assignment of absolute configuration | Unequivocally assigned the absolute configuration of reaction products. | Not Specified | researchgate.net |

| Lactone from (±)-4-hydroxy-2-oxabicyclo[3.3.0]oct-7-en-3-one | Structural confirmation | Confirmed the proposed molecular structure. | Not Specified | google.com |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation and quantification of enantiomers and diastereomers, making it essential for assessing the purity of stereoisomeric compounds like this compound. chiralpedia.com The technique relies on creating a chiral environment where the different stereoisomers interact with a chiral stationary phase (CSP) or a chiral mobile phase additive to different extents, leading to their separation. chiralpedia.comgcms.cz Both direct and indirect methods are employed for this purpose.

Direct Methods: Direct enantioseparation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating a variety of chiral compounds, including alcohols. mdpi.comabo.fi Cyclodextrin-based columns are also effective, creating inclusion complexes with the analytes that differ in stability between enantiomers, thus enabling separation. gcms.czoup.com For a compound like this compound, a column such as a Chiralcel® OD-H (cellulose-based) or a Cyclobond™ (cyclodextrin-based) could be effective, typically with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol.

Indirect Methods: Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. oup.com These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase, such as a C18 reversed-phase column. oup.comtandfonline.com For this compound, the hydroxyl group can be esterified with a chiral acid like (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). oup.com The resulting diastereomeric esters can then be separated and quantified using High-Performance Liquid Chromatography (HPLC). oup.commdpi.com This approach not only allows for purity assessment but can also be used to determine the absolute configuration of the alcohol. mdpi.com

A study on the closely related compound, 2-cyanocyclohexanol, successfully used derivatization with MTPA-Cl followed by reversed-phase HPLC to separate the diastereomers. oup.com This highlights a practical workflow for the purity assessment of substituted cyclohexanols.

Table 2: Chromatographic Conditions for Purity Assessment of Cyclohexanol Analogs

| Method | Analyte/Derivative | Chiral Selector/Stationary Phase | Mobile Phase | Detection | Key Finding | Ref. |

|---|---|---|---|---|---|---|

| Indirect HPLC | trans-2-Cyanocyclohexanol MTPA esters | Reversed-Phase C18 | Water-Methanol Gradient | UV (205 nm) | Successful separation of diastereomers, allowing enantiomeric purity control. | oup.com |

| Indirect HPLC | Fatty acid esters of trans-2-(2,3-anthracenedicarboximido)cyclohexanol | Reversed-Phase C18 | Not Specified | Fluorescence | Sensitive detection and separation of diastereomeric derivatives. | tandfonline.com |

| Indirect HPLC | 4-Octanol MαNP esters | Silica Gel (Normal Phase) | Not Specified | Not Specified | Complete separation of diastereomers (α = 1.25). | mdpi.com |

Conformational Analysis and Theoretical Chemistry

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Computational chemistry offers powerful tools to investigate the subtleties of molecular conformations. For trans-2-Ethyl-cyclohexanol, these methods elucidate the relative stabilities of its various spatial arrangements and the energy barriers between them.

This compound can exist in two primary chair conformations: one where both the ethyl and hydroxyl groups are in equatorial positions (e,e) and another where both are in axial positions (a,a). quora.com The diequatorial (e,e) conformer is significantly more stable. quora.com This preference is a result of minimizing steric strain. vulcanchem.com

Computational searches for the most stable conformer, or global minimum, consistently identify the diequatorial arrangement as the lowest energy state. acs.org These searches involve systematically exploring the potential energy surface of the molecule by rotating bonds and altering ring geometries. While twist-boat and boat conformations are also possible for cyclohexane (B81311) rings, they are generally higher in energy due to increased torsional strain and are not significantly populated for this compound under normal conditions. researchgate.net The conformational analysis is further complicated by the rotation of the hydroxyl group, which can adopt different orientations relative to the ring. uva.es

Table 1: Calculated Relative Energies of This compound Conformers Note: Specific energy values can vary depending on the computational method and basis set used. The values presented are illustrative.

| Conformer | Substituent Orientations (Ethyl, Hydroxyl) | Relative Energy (kcal/mol) |

| Conformer A | Equatorial, Equatorial (e,e) | 0.0 (Global Minimum) |

| Conformer B | Axial, Axial (a,a) | > 2.0 |

| Conformer C | Twist-Boat | > 5.0 |

The cyclohexane ring is not static but undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. libretexts.org During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org For this compound, this interconversion transforms the more stable diequatorial (e,e) conformer into the less stable diaxial (a,a) conformer.

The energy barrier for this interconversion has been extensively studied for cyclohexane and its derivatives. acs.org The transition state for this process is thought to involve a high-energy, non-planar conformation, such as a half-chair or twist-boat. The rate of this interconversion is dependent on the energy difference between the two chair forms and the height of the activation barrier. acs.org Because the diaxial conformer is significantly less stable, the equilibrium lies heavily in favor of the diequatorial form. libretexts.org

The primary reason for the lower stability of the diaxial (a,a) conformer of this compound is steric strain, specifically 1,3-diaxial interactions. libretexts.org When a substituent is in an axial position, it experiences steric hindrance from the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). libretexts.orgwikipedia.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a vital tool for accurately predicting the electronic structure and properties of molecules like this compound. It offers a balance between computational cost and accuracy for studying energetics and spectroscopic parameters.

DFT calculations provide detailed energetic profiles for the different stereoisomers and the transition states that connect them. For this compound, DFT methods can accurately compute the energy difference between the diequatorial and diaxial conformers. psu.edu These calculations consistently confirm that the diequatorial conformer is the global minimum due to the avoidance of destabilizing 1,3-diaxial interactions. acs.org

Furthermore, DFT can be used to map the entire pathway of the chair-chair interconversion, identifying the structure and energy of the transition state. acs.org This allows for a quantitative understanding of the kinetic barrier to ring flipping. Studies on similar substituted cyclohexanols have shown that DFT methods, such as B3LYP, can predict the relative energies of conformers and the barriers between them with good agreement with experimental data. psu.eduacs.org

Table 2: Illustrative DFT-Calculated Energy Differences (ΔE) for Cyclohexanol (B46403) Derivatives Note: Values are representative and depend on the specific functional and basis set.

| System | Conformation | ΔE (kcal/mol) vs. Most Stable Conformer | Reference |

| Methylcyclohexane | Axial-Methyl | ~1.8 | minia.edu.eg |

| Ethylcyclohexane | Axial-Ethyl | ~1.8 | minia.edu.eg |

| trans-2-Fluorocyclohexanol | Axial-Axial | Varies with solvent | psu.edu |

| cis-4-t-Butylcyclohexanol | Axial-OH | ~0.5-1.0 | utdallas.edu |

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to confirm structural assignments. For this compound, DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies for infrared (IR) spectroscopy. researchgate.net

DFT methods have been successfully employed to distinguish between stereoisomers of substituted cyclohexanols based on calculated ¹H and ¹³C NMR chemical shifts. psu.edu The accuracy of these predictions is often high enough to correctly assign the relative configuration (cis or trans) by comparing the calculated spectra for all possible isomers with the experimental data. psu.edu For example, the chemical shifts of the protons attached to the carbons bearing the hydroxyl and ethyl groups (C1 and C2) would be distinctly different in the diequatorial versus the diaxial conformer. Similarly, IR vibrational frequencies, particularly the O-H and C-O stretching frequencies, are sensitive to the conformational environment and can be predicted using DFT. researchgate.net

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Elimination Reactions (E1 vs. E2 Pathways)

Elimination reactions of cyclohexanols and their derivatives, which lead to the formation of alkenes, typically proceed through either a unimolecular (E1) or bimolecular (E2) pathway. The preferred mechanism for derivatives of trans-2-Ethyl-cyclohexanol is highly dependent on the reaction conditions, including the nature of the leaving group, the strength of the base, and the solvent.

The E2 mechanism is a single-step, concerted process where a base abstracts a proton, and the leaving group departs simultaneously. masterorganicchemistry.compressbooks.pub For this to occur efficiently in a cyclohexane (B81311) system, a specific stereochemical arrangement is required: the abstracted proton and the leaving group must be in an anti-periplanar (or trans-diaxial) conformation. chemistrysteps.comlibretexts.org In the chair conformation of a this compound derivative (e.g., a tosylate), for an E2 reaction to occur, both the leaving group and a β-hydrogen must be in axial positions. chemistrysteps.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com Strong, bulky bases tend to favor E2 elimination and can influence the regioselectivity, potentially leading to the less substituted alkene (Hofmann product) due to steric hindrance. pressbooks.pub

Conversely, the E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. iitk.ac.inyoutube.com This is followed by the rapid removal of a proton by a weak base to form the double bond. iitk.ac.in E1 reactions are favored by polar protic solvents and weak bases. youtube.com The stability of the potential carbocation is a key factor; for a secondary alcohol like this compound, the formation of a secondary carbocation is possible, which can then undergo elimination. youtube.com E1 reactions often follow Zaitsev's rule, leading to the more substituted and thermodynamically more stable alkene. youtube.com

The competition between E1 and E2 pathways for a this compound derivative can be summarized as follows:

| Factor | Favors E1 Pathway | Favors E2 Pathway |

| Base | Weak base (e.g., H₂O, ROH) | Strong, concentrated base (e.g., RO⁻) |

| Solvent | Polar protic (e.g., ethanol) | Polar aprotic solvents can increase the rate |

| Substrate | Good leaving group, formation of a stable carbocation | Good leaving group, accessible anti-periplanar β-hydrogen |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][base]) |

| Stereochemistry | No specific requirement for proton/leaving group orientation | Requires anti-periplanar (trans-diaxial) orientation |

Kinetic Studies of Oxidation Reactions

The oxidation of secondary alcohols like this compound to ketones is a fundamental transformation. Kinetic studies of such reactions provide valuable information about the reaction mechanism and the rate-determining step. While specific kinetic data for this compound is not extensively documented in readily available literature, studies on analogous compounds such as 2-methyl-cyclohexanol offer significant insights.

In a study on the Os(VIII)-catalyzed oxidation of 2-methyl-cyclohexanol by alkaline chloramine-T, the reaction was found to be first order with respect to the oxidant [CAT] and the catalyst [Os(VIII)], but zero order with respect to the alcohol substrate. jocpr.com This indicates that the alcohol is involved in a fast step preceding the rate-determining step. jocpr.com The rate of the reaction was also observed to increase with an increase in the dielectric constant of the medium and with elevation of temperature. jocpr.com

The general mechanism for the oxidation of cyclohexanols often involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants, followed by the rate-determining abstraction of the hydrogen from the carbon bearing the hydroxyl group. chemrxiv.org For this compound, the rate of oxidation can be influenced by steric factors. The equatorial position of the hydroxyl group in the more stable chair conformation may affect the rate of formation of the intermediate and the subsequent elimination step.

Kinetic parameters for the oxidation of cyclohexanol (B46403) have been studied, and the accumulation of products such as cyclohexanone (B45756) and various hydroperoxides has been monitored over time. researchgate.netresearchgate.net These studies reveal complex reaction pathways that can include the formation of intermediates. researchgate.net

| Reactant System (Analogous) | Oxidant | Catalyst | Key Kinetic Findings |

| 2-Methyl-cyclohexanol | Chloramine-T | Os(VIII) | First order in [oxidant] and [catalyst], zero order in [substrate]. jocpr.com |

| Cyclohexene (B86901) | CrO₃ | Co²⁺, Fe²⁺ | Second order with respect to CrO₃. ajol.info |

| Cyclohexanol | O₂ | None (uncatalyzed) | Accumulation of cyclohexanone, hydrogen peroxide, and hydroxycyclohexyl hydroperoxides. researchgate.net |

| Cyclohexane | tert-butyl hydroperoxide | M-N₄ catalysts | Apparent reaction orders are less than one for both reactants, suggesting a surface-mediated reaction. rsc.org |

Nucleophilic Substitution Reactions (SN1 vs. SN2) on Derivatives

For nucleophilic substitution to occur on this compound, the hydroxyl group must first be converted into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide. The resulting derivative can then undergo substitution via either a unimolecular (SN1) or bimolecular (SN2) mechanism.

The SN2 mechanism is a single-step reaction where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. organic-chemistry.org This pathway is sensitive to steric hindrance. masterorganicchemistry.com For a derivative of this compound, which is a secondary substrate, SN2 reactions are possible but may be slower than for primary substrates. A strong nucleophile is typically required for an SN2 reaction. reddit.com

The SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step, followed by attack of the nucleophile. organic-chemistry.org This pathway is favored for substrates that can form stable carbocations and in the presence of weak nucleophiles and polar protic solvents. masterorganicchemistry.comyoutube.com For a secondary derivative of this compound, the SN1 pathway can compete with the SN2 pathway. The formation of a planar carbocation intermediate in an SN1 reaction would lead to a racemic mixture if the carbon were a stereocenter and no other chiral influences were present. organic-chemistry.org

The choice between SN1 and SN2 for a trans-2-Ethyl-cyclohexyl derivative depends on several factors:

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Secondary, capable of forming a relatively stable carbocation | Secondary, less sterically hindered |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group (e.g., OTs, Br) | Good leaving group (e.g., OTs, Br) |

| Stereochemistry | Racemization (if at a stereocenter) | Inversion of configuration |

Stereochemical Course of Reactions

The stereochemistry of this compound plays a crucial role in directing the stereochemical outcome of its reactions.

Asymmetric induction, or the preferential formation of one enantiomer or diastereomer over another, is a key consideration in reactions involving chiral molecules like this compound. When this compound is used as a chiral auxiliary, its inherent chirality can influence the stereochemical course of a reaction, leading to a diastereoselective outcome. york.ac.ukddugu.ac.in The bulky ethyl and hydroxyl groups in their trans configuration create a specific steric environment that can favor the approach of a reagent from one face of a reacting center over the other.

For instance, in aldol (B89426) reactions where a derivative of this compound is used as a chiral auxiliary, the formation of one diastereomer of the product can be favored. youtube.com The stereoselectivity arises from minimizing steric and torsional interactions in the transition state. nih.gov

Catalysts, particularly chiral catalysts, can significantly influence the stereochemical pathway of a reaction. In reactions where this compound or its derivatives are substrates, a chiral catalyst can promote the formation of one enantiomer of the product over the other.

This compound itself can act as a chiral auxiliary. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. wikiwand.com Cyclohexyl-based chiral auxiliaries are known to be effective in providing high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com The use of such auxiliaries allows for the synthesis of enantiomerically enriched compounds. sigmaaldrich.com

The general principle of using a chiral auxiliary like this compound involves three main steps:

Covalent attachment of the auxiliary to the substrate.

A diastereoselective reaction where the auxiliary directs the stereochemistry.

Removal of the auxiliary to yield the enantiomerically enriched product. wikiwand.com

Catalytic Cycle Analysis in Metal-Catalyzed Transformations

Derivatives of this compound can participate in various transition metal-catalyzed reactions, such as cross-coupling reactions. The mechanism of these reactions is often described by a catalytic cycle. A generic catalytic cycle for a palladium-catalyzed cross-coupling reaction, for example, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comresearchgate.net

Oxidative Addition: The active catalyst (e.g., a Pd(0) species) reacts with an organohalide or triflate derivative of this compound, inserting into the carbon-leaving group bond. This increases the oxidation state of the metal (e.g., to Pd(II)). youtube.com

Transmetalation: An organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the metal center, displacing the leaving group. youtube.com

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the final product and regenerating the active catalyst. The oxidation state of the metal is reduced (e.g., back to Pd(0)). youtube.com

The specific ligands on the metal catalyst can play a crucial role in the efficiency and selectivity of the catalytic cycle. rsc.org In the context of this compound, the steric and electronic properties of the cyclohexyl group can influence the rates of the individual steps in the catalytic cycle.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands

A chiral auxiliary is an organic compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer of the product. trans-2-Ethylcyclohexanol can be derivatized and employed in this capacity. Furthermore, it serves as a precursor for the synthesis of chiral ligands, which are crucial for asymmetric catalysis.

While direct and extensive research on the use of trans-2-ethylcyclohexanol itself as a chiral auxiliary in enantioselective alkylation is not widely documented in readily available literature, the principle relies on converting the alcohol into a chiral enolate precursor. The general strategy involves:

Esterification: The hydroxyl group of trans-2-ethylcyclohexanol is esterified with a carboxylic acid derivative.

Enolate Formation: A strong base is used to deprotonate the α-carbon of the ester, forming a chiral enolate. The stereochemistry of the cyclohexyl ring, influenced by the ethyl group, creates a chiral environment that directs the approach of the incoming electrophile.

Alkylation: The chiral enolate reacts with an alkyl halide. The steric bulk and stereoelectronic properties of the auxiliary guide the alkyl group to one face of the enolate, resulting in a diastereomerically enriched product.

Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically through hydrolysis, to yield the enantiomerically enriched carboxylic acid and recover the trans-2-ethylcyclohexanol.

The effectiveness of such an auxiliary is determined by the level of diastereoselectivity achieved in the alkylation step.

In asymmetric Diels-Alder reactions, chiral auxiliaries are often attached to the dienophile to control the facial selectivity of the cycloaddition. Derivatives of trans-2-ethylcyclohexanol, such as acrylates or fumarates, can serve as chiral dienophiles. The cyclohexyl ring's stereochemistry is intended to block one face of the double bond, forcing the diene to approach from the less hindered side. This results in the preferential formation of one enantiomer of the resulting cyclohexene (B86901) product. The development of new chiral auxiliaries for asymmetric cycloadditions is a continuous area of research, as achieving high levels of diastereoselectivity is a primary goal in organic synthesis. sioc-journal.cn

The application of trans-2-ethylcyclohexanol derivatives extends to various other carbon-carbon bond-forming reactions where stereocontrol is essential. Esters derived from this chiral alcohol can be used in reactions such as aldol (B89426) additions and conjugate additions. In these cases, the auxiliary functions similarly to its role in alkylation, creating a chiral environment that dictates the stereochemical outcome of the reaction. For instance, in the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated ester derived from trans-2-ethylcyclohexanol, the auxiliary directs the nucleophile to one face of the double bond.

Small differences in reactivity have been noted between cis- and trans-2-ethylcyclohexanol in certain oxidation reactions, suggesting that the stereochemistry of the hydroxyl and ethyl groups can influence the accessibility of the reactive sites. vdoc.pub

Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation. researchgate.netnih.gov trans-2-Ethylcyclohexanol can serve as a starting material for the synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter. nih.govtcichemicals.com

The synthesis often involves converting the alcohol into a leaving group and then displacing it with a phosphide (B1233454) nucleophile. Alternatively, the alcohol can be used to resolve racemic phosphine oxides. The hydroxyl group can be used to form diastereomeric phosphinite esters or other derivatives with a racemic secondary phosphine oxide. scholaris.ca These diastereomers can then be separated by chromatography or crystallization. Subsequent stereospecific reduction of the separated phosphine oxides yields the enantiomerically pure P-chiral phosphines. sioc-journal.cnscholaris.ca The development of efficient synthetic routes to such ligands is a significant area of research in organophosphorus chemistry. researchgate.netnih.gov

The following table summarizes the role of trans-2-Ethylcyclohexanol derivatives in asymmetric synthesis:

| Reaction Type | Role of trans-2-Ethylcyclohexanol Derivative | Desired Outcome |

| Enantioselective Alkylation | Chiral Auxiliary on an ester | Enantiomerically enriched alkylated product |

| Asymmetric Diels-Alder | Chiral Dienophile | Diastereomerically enriched cycloadduct |

| Asymmetric Aldol Addition | Chiral Auxiliary on an enolate | Diastereomerically enriched β-hydroxy carbonyl |

| Asymmetric Conjugate Addition | Chiral α,β-unsaturated ester | Diastereomerically enriched conjugate adduct |

| Chiral Ligand Synthesis | Chiral precursor/resolving agent | Enantiomerically pure phosphine ligands |

Building Blocks for Complex Organic Molecules

The inherent chirality and functionality of trans-2-ethylcyclohexanol make it a useful chiral building block, or "chiron," for the synthesis of more complex molecules, including natural products and their analogs. tcichemicals.comcymitquimica.com

The stereodefined structure of trans-2-ethylcyclohexanol can be incorporated into a larger target molecule, preserving the stereochemical integrity of its two chiral centers. Its use as a building block is particularly valuable when the target molecule contains a similarly substituted cyclohexane (B81311) ring. For example, it can be a starting material for the synthesis of certain terpenes, steroids, or alkaloids where a 1,2-disubstituted cyclohexane moiety with a specific stereochemistry is required. dtic.mil

In one instance, (1S,2R)-1-(bromoethynyl)-2-ethylcyclohexanol was synthesized as an intermediate for ligands targeting the FK506-binding proteins, which are relevant in medicinal chemistry. uni-muenchen.de The synthesis of such complex molecules often involves a multi-step sequence where the stereochemistry introduced by the starting material is crucial for the biological activity of the final product.

Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. The size, shape, and functional groups of trans-2-ethyl-cyclohexanol make it a suitable candidate for participating in these complex assemblies.

Host-guest chemistry focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. thno.orgmdpi.com The hydrophobic nature of the cyclohexane ring combined with the hydrogen-bonding capability of the hydroxyl group allows this compound to act as a guest for various macrocyclic hosts.

Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known hosts for nonpolar guest molecules in aqueous solutions. thno.orgmdpi.com Studies on the inclusion of cyclohexane derivatives in β-cyclodextrin have shown that complex stability is influenced by how well the guest fits within the host cavity. beilstein-journals.org Research has demonstrated that cyclohexane derivatives can form stable inclusion complexes with β-cyclodextrin, with the binding strength being related to the size of the hydrophobic part of the guest molecule. beilstein-journals.orgacs.org

Pillararenes, another class of macrocyclic host molecules, possess a rigid, pillar-shaped architecture with an electron-rich cavity capable of binding various guest molecules. nih.govcolab.ws These hosts are known to form complexes with a range of guests, including alcohols, through a combination of C-H···π, hydrophobic, and electrostatic interactions. rsc.orgmdpi.com The formation of unidirectional complexes has been observed between functionalized pillararenes and n-alkyl alcohols, indicating a high degree of structural recognition. rsc.org The ethyl group and cyclohexyl ring of this compound are well-suited for encapsulation within the cavities of appropriately sized pillararene or cyclodextrin (B1172386) hosts.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com The defined stereochemistry and hydrogen-bonding ability of this compound make it a useful component for building ordered crystalline networks.

The co-crystallization of host molecules like pillararenes with suitable guests is a key strategy in crystal engineering. mdpi.comacs.org Detailed X-ray diffraction studies of pillararene co-crystals have revealed the specific non-covalent interactions, such as C-H···O and C-H···π bonds, that dictate the final supramolecular architecture. mdpi.com By selecting hosts and guests with complementary shapes and functional groups, it is possible to engineer materials with specific packing arrangements and properties. The ability of this compound to act as both a hydrogen bond donor (via the -OH group) and to participate in van der Waals interactions (via the ethyl and cyclohexyl groups) allows it to be integrated into complex, multi-component crystalline systems.

Polymer Chemistry Applications

In polymer science, the properties of a final material are highly dependent on the monomers and additives used in its formulation. This compound can serve as both a precursor to specialty monomers and as a performance-modifying additive.

While not a monomer itself, this compound is a direct precursor to monomers used in polymerization. The hydroxyl group can be readily esterified with acrylic acid or methacrylic acid to form trans-2-ethylcyclohexyl acrylate (B77674) or methacrylate, respectively. wikipedia.org This process is analogous to the high-yield synthesis of 2-ethylhexyl acrylate (2-EHA) from 2-ethylhexanol and acrylic acid. wikipedia.org

These acrylate monomers, containing a bulky alicyclic group, can then be polymerized, often through free-radical polymerization techniques, to form specialty polymers. wikipedia.orggantrade.com The incorporation of the ethylcyclohexyl side chain into the polymer backbone influences its physical properties. Similar to how the branched C8 chain in poly(2-EHA) imparts softness, flexibility, and tackiness, the ethylcyclohexyl group would be expected to act as a non-crystalline, bulky side group that lowers the glass transition temperature (Tg) and increases the free volume of the polymer, leading to more flexible and potentially adhesive materials. gantrade.com The synthesis of polymers from various polycyclic acrylic monomers is a well-established field for creating materials with specific thermal and mechanical properties. researchgate.net

Table 2: Polymerization Potential of this compound Derivatives

| Precursor | Derived Monomer | Potential Polymer Type | Expected Properties | Citation(s) |

| This compound | trans-2-Ethylcyclohexyl acrylate | Polyacrylate | Flexibility, tackiness, low Tg | wikipedia.orggantrade.com |

| This compound | trans-2-Ethylcyclohexyl methacrylate | Polymethacrylate | Optical clarity, weather resistance, modified Tg | researchgate.net |

Beyond serving as a monomer precursor, cyclohexanol (B46403) derivatives can be incorporated into polymer formulations as additives to modify material properties. For instance, studies have investigated cyclohexanol derivatives like 4-methylcyclohexanol (B52717) as "synergists" for poly(N-vinylcaprolactam)-based kinetic hydrate (B1144303) inhibitors (KHIs). acs.org In this context, the alcohol additive enhances the performance of the KHI polymer in preventing gas hydrate formation in industrial applications. acs.org

Furthermore, the principles that make monomers with bulky side groups act as internal plasticizers can also apply when the alcohol is used as an external additive. gantrade.com The introduction of a small molecule like this compound into a polymer matrix can increase the spacing between polymer chains, thereby increasing flexibility and lowering the glass transition temperature. Its cycloaliphatic nature could also enhance compatibility with certain polymer systems compared to purely linear aliphatic alcohols. The use of various cycloaliphatic diols, such as cyclohexanedimethanol, as components in the synthesis of condensation polymers like polyesters further demonstrates the utility of cyclohexane rings in modulating the final properties of polymeric materials. google.com

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of commodity and specialty chemicals, with a focus on reducing waste, minimizing energy consumption, and utilizing renewable resources. For trans-2-Ethyl-cyclohexanol, research is gravitating towards more environmentally benign synthetic routes that move away from traditional methods reliant on harsh reagents and energy-intensive conditions.

Biocatalysis: One of the most promising green approaches is the use of enzymes or whole-cell biocatalysts. These biological catalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit high stereo- and regioselectivity, which is crucial for selectively producing the trans isomer of 2-Ethyl-cyclohexanol. For instance, alcohol dehydrogenases (ADHs) are being explored for the stereoselective reduction of the precursor ketone, 2-ethylcyclohexanone (B1346015). The use of engineered ADHs can offer high enantiomeric excess and diastereomeric ratios, leading directly to the desired trans-product and minimizing the need for complex purification steps. Integrated biocatalytic cascades, where multiple enzymatic steps are combined in a single pot, are also being investigated to convert renewable feedstocks, such as those derived from lignocellulosic biomass, into valuable cyclohexanol (B46403) derivatives. researchgate.net

Catalytic Hydrogenation with Sustainable Catalysts: The catalytic hydrogenation of 2-ethylcyclohexanone is a primary route to 2-Ethyl-cyclohexanol. Green chemistry initiatives in this area focus on replacing precious metal catalysts (like platinum or palladium) with more abundant and less toxic earth-abundant metals (such as nickel, copper, or iron). Research is directed at developing highly active and selective catalysts based on these metals, often supported on environmentally friendly materials like alumina or biochar. For example, studies on the hydrogenation of cyclohexyl acetate (B1210297) to cyclohexanol and ethanol using Zn-promoted Cu/Al2O3 catalysts have shown high conversion and selectivity, providing a model for similar green syntheses. pacific.edu

Renewable Feedstocks and Solvents: A core tenet of green chemistry is the shift from petrochemical feedstocks to renewable resources. google.com Research is exploring pathways to produce 2-Ethyl-cyclohexanol precursors from biomass-derived platform molecules. Additionally, the replacement of volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids (e.g., scCO2), or ionic liquids is a key area of investigation. libretexts.orgnih.gov These alternative solvents can reduce environmental impact and, in some cases, enhance reaction rates and selectivity.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities. nih.gov For the synthesis of this compound, flow hydrogenation processes can improve heat and mass transfer, enhance safety when using gaseous reagents like hydrogen, and allow for the straightforward integration of in-line purification and analysis. labproinc.comnih.gov The use of packed-bed reactors with immobilized catalysts further simplifies catalyst recovery and reuse, aligning with green chemistry principles.

Computational Design of Novel Catalytic Transformations

Computational chemistry has become an indispensable tool in modern catalysis, enabling the rational design of catalysts and the prediction of reaction outcomes with increasing accuracy. For the synthesis and transformation of this compound, computational approaches are being leveraged to accelerate the discovery of novel, efficient, and selective catalytic systems.

Density Functional Theory (DFT) Studies: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. In the context of this compound, DFT calculations are employed to:

Elucidate Reaction Mechanisms: By modeling the energy profiles of potential reaction pathways, researchers can understand the step-by-step mechanism of catalytic reactions, such as the hydrogenation of 2-ethylcyclohexanone. This includes identifying transition states and reaction intermediates, which is crucial for understanding the origins of stereoselectivity (i.e., why the trans isomer is preferentially formed). For example, DFT studies on cyclohexanone (B45756) hydrogenation on single-atom catalysts have provided insights into the catalytic cycle and the rate-determining steps. nih.gov

Predict Catalyst Activity and Selectivity: DFT can be used to calculate the adsorption energies of reactants and intermediates on catalyst surfaces. nih.gov These calculations help in designing catalysts that bind the substrate in an orientation that favors the desired reaction pathway. For instance, by modeling the interaction of 2-ethylcyclohexanone with different metal surfaces or active sites, catalysts can be computationally screened for their potential to yield this compound.

Molecular Modeling and Docking for Biocatalysis: In the realm of enzyme-catalyzed synthesis, computational tools are vital for designing biocatalysts with enhanced properties. Molecular docking simulations can predict how a substrate, like 2-ethylcyclohexanone, fits into the active site of an enzyme. This information guides the process of site-directed mutagenesis, where specific amino acids in the enzyme are altered to improve its activity, stability, or stereoselectivity towards the trans product. This in silico screening approach can dramatically reduce the experimental effort required to develop highly efficient biocatalysts. pacific.edu

Computational Fluid Dynamics (CFD): While DFT and molecular modeling focus on the molecular level, CFD is used to model fluid flow and transport phenomena at the reactor scale. For the industrial production of this compound, CFD simulations are instrumental in optimizing reactor design and operating conditions. google.comnih.gov By modeling parameters such as fluid velocity, heat transfer, and mass transfer, CFD can help in designing reactors that ensure uniform mixing, efficient catalyst contact, and optimal temperature profiles, thereby maximizing yield and selectivity.

The synergy between these computational methods provides a multi-scale modeling approach, from the electronic level of bond breaking and formation to the macroscopic scale of the chemical reactor. This integrated computational strategy is accelerating the development of next-generation catalysts and processes for the synthesis of this compound.

Development of Advanced Analytical Techniques for Process Monitoring

The efficient and controlled synthesis of this compound relies on the ability to accurately monitor the reaction in real-time. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. google.comlibretexts.orgspringernature.com The development of advanced, in-situ analytical techniques is central to implementing PAT for the production of this compound.

In-situ Spectroscopy: Real-time monitoring of chemical reactions provides immediate feedback on reaction progress, concentration of reactants and products, and the formation of any intermediates or byproducts.

FTIR and Raman Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. researchgate.net By inserting a probe directly into the reaction vessel, these techniques can provide real-time information on the vibrational modes of molecules, allowing for the tracking of functional groups. For instance, in the synthesis of this compound from 2-ethylcyclohexanone, the disappearance of the carbonyl (C=O) peak and the appearance of the hydroxyl (O-H) peak can be monitored to determine the reaction kinetics and endpoint. nih.gov